molecular formula C12H10N4O2 B2951748 2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile CAS No. 2310123-56-7

2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile

Cat. No. B2951748
CAS RN: 2310123-56-7
M. Wt: 242.238
InChI Key: QUKZQQMGPKZABN-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, and a pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

While specific synthesis methods for this compound are not available, one-pot methods have been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopropyl group, the 1,2,4-oxadiazole ring, and the pyridine ring. The cyclopropyl group is likely to be in conjugation with the oxadiazole C-N bond .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its complex structure and multiple functional groups, could be a subject of interest in this research area.

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-5-7-16-6-1-2-9(12(16)17)11-14-10(15-18-11)8-3-4-8/h1-2,6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZQQMGPKZABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile

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